molecular formula C15H15NO5S B13178958 (2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid

(2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid

Cat. No.: B13178958
M. Wt: 321.3 g/mol
InChI Key: OMHSXOBXJPFEOK-ONEGZZNKSA-N
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Description

(2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the attachment of the acrylic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.

    Medicine: Its potential therapeutic properties are being explored for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]propanoic acid
  • (2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]butanoic acid

Uniqueness

(2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C15H15NO5S

Molecular Weight

321.3 g/mol

IUPAC Name

(E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C15H15NO5S/c1-19-12-5-10(3-4-14(17)18)6-13(20-2)15(12)21-7-11-8-22-9-16-11/h3-6,8-9H,7H2,1-2H3,(H,17,18)/b4-3+

InChI Key

OMHSXOBXJPFEOK-ONEGZZNKSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OCC2=CSC=N2)OC)/C=C/C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CSC=N2)OC)C=CC(=O)O

Origin of Product

United States

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